molecular formula C7H8BrN3O B15220702 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B15220702
M. Wt: 230.06 g/mol
InChI Key: DZIJBEQCHGTLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with a suitable amine, followed by cyclization to form the pyrazolopyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound notable for its unique pyrazolo-pyrazine structure. With a molecular formula of C7H8BrN3OC_7H_8BrN_3O and a molecular weight of approximately 230.06 g/mol, this compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the biological activity of this compound, including its synthesis, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Bromine atom at the 3-position
  • Methyl group at the 2-position
  • Carbonyl functional group contributing to its reactivity

Table 1: Structural Comparison with Related Compounds

Compound NameStructureUnique Features
6,7-Dihydro-pyrazolo[1,5-a]pyrazin-4(5H)-oneC7H8N4OLacks bromine substitution; potential different activity
3-Chloro-2-methyl-pyrazolo[1,5-a]pyrazin-4(5H)-oneC7H8ClN3OChlorine substitution may alter receptor interaction profile
2-Methyl-pyrazolo[1,5-a]pyrazin-4(5H)-oneC7H8N4OSimplified structure without halogen

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits significant biological activities. It has been explored for its potential as an enzyme inhibitor and receptor modulator in various therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of pyrazole compounds exhibited cytotoxicity against several cancer cell lines:
    • MCF7 (breast cancer) : IC50 = 3.79 µM
    • SF-268 (CNS cancer) : IC50 = 12.50 µM
    • NCI-H460 (lung cancer) : IC50 = 42.30 µM .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of specific kinases : Such as Aurora-A kinase, which is crucial in cell cycle regulation.
  • Modulation of apoptotic pathways : Inducing apoptosis in cancer cells through various signaling pathways.

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of various pyrazole derivatives, including this compound. The findings indicated:

  • Significant inhibition of cell proliferation in multiple cancer cell lines.
  • The compound showed a promising IC50 against HCT116 and MCF-7 cell lines with values around 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .

Inhibition Studies

Further investigations revealed that compounds similar to this compound inhibited important cellular pathways:

  • Topoisomerase-IIa inhibition was observed with significant anticancer potential against HeLa cells (IC50 = 7.01 ± 0.60 µM) .

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H8BrN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12)

InChI Key

DZIJBEQCHGTLTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCNC(=O)C2=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.